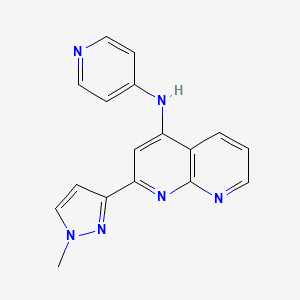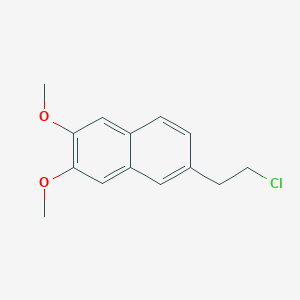![molecular formula C12H27N3O B13900603 (2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide](/img/structure/B13900603.png)
(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide is a compound with a complex structure that includes an amino group, a diethylaminoethyl group, and a dimethylbutanamide backbone
Vorbereitungsmethoden
The synthesis of (2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylbutanoic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then treated with a suitable amine, such as 2-aminoethylamine, to introduce the amino group at the 2-position .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents (e.g., water, ethanol), and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved in its action include signal transduction pathways and metabolic pathways that are critical for cellular functions .
Vergleich Mit ähnlichen Verbindungen
(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide can be compared with similar compounds such as:
Poly(2-(diethylamino)ethyl methacrylate): A pH-sensitive polymer with temperature responsiveness.
Poly(2-(dimethylamino)ethyl methacrylate): Known for its antimicrobial properties.
2-(diethylamino)-N-[(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-yl]-6-thieno[3,2-c]pyridinecarboxamide: A compound with similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H27N3O |
|---|---|
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H27N3O/c1-6-15(7-2)9-8-14-11(16)10(13)12(3,4)5/h10H,6-9,13H2,1-5H3,(H,14,16)/t10-/m1/s1 |
InChI-Schlüssel |
DMOMUOPPGDSVEP-SNVBAGLBSA-N |
Isomerische SMILES |
CCN(CC)CCNC(=O)[C@H](C(C)(C)C)N |
Kanonische SMILES |
CCN(CC)CCNC(=O)C(C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-5-methylaniline](/img/structure/B13900521.png)

![1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene](/img/structure/B13900530.png)
![tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13900561.png)





![Prop-2-enyl 6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13900582.png)



![Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane](/img/structure/B13900602.png)
